molecular formula C16H18ClNO3S2 B593559 ND-336

ND-336

Cat. No.: B593559
M. Wt: 371.9 g/mol
InChI Key: DRGIZFGSEKSFIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ND-336 is a selective inhibitor of matrix metalloproteinases, specifically matrix metalloproteinase-2, matrix metalloproteinase-9, and matrix metalloproteinase-14. These enzymes play a crucial role in the degradation of the extracellular matrix, which is important for tissue remodeling and repair. This compound has shown promise in accelerating diabetic wound healing by reducing inflammation and enhancing angiogenesis and re-epithelialization of wounds .

Mechanism of Action

Target of Action

The primary targets of [4-[4-(Thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methanamine;hydrochloride are the gelatinases matrix metalloproteinase MMP-2, MMP-9, and MMP-14 . These enzymes play a crucial role in the degradation of extracellular matrix components, which is a key process in various physiological and pathological conditions.

Mode of Action

This compound acts as a selective inhibitor of MMP-2, MMP-9, and MMP-14 . It binds to these enzymes, preventing them from catalyzing the breakdown of the extracellular matrix. This inhibition can alter cellular behaviors such as proliferation, differentiation, migration, and apoptosis.

Biochemical Pathways

By inhibiting MMP-2, MMP-9, and MMP-14, the compound affects the extracellular matrix remodeling pathway . This can have downstream effects on various cellular processes, including cell adhesion, migration, and signal transduction.

Result of Action

The inhibition of MMP-2, MMP-9, and MMP-14 by this compound can lead to the modulation of extracellular matrix remodeling . This can result in changes in cellular behaviors and potentially contribute to the healing of diabetic wounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s storage conditions can affect its stability . Additionally, the physiological environment in which the compound acts, such as the presence of other molecules or specific pH conditions, can influence its efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

ND-336 is synthesized through a series of chemical reactions involving the formation of a thiirane ring, which is a key structural component of the compound. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route described above. This requires optimization of reaction conditions to ensure high yield and purity. The process typically involves:

Chemical Reactions Analysis

Types of Reactions

ND-336 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Alcohol metabolite: Formed from the reduction of the arylaldehyde intermediate.

    Carboxylate metabolite: Formed from the further oxidation of the arylaldehyde intermediate.

    Acetamide metabolite: Formed through N-acetylation.

Properties

IUPAC Name

[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S2.ClH/c17-9-12-1-3-13(4-2-12)20-14-5-7-16(8-6-14)22(18,19)11-15-10-21-15;/h1-8,15H,9-11,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGIZFGSEKSFIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(S1)CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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